

An In-depth Technical Guide to FPI-1465: A Novel β-Lactamase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1465 is a novel, non-β-lactam β-lactamase inhibitor demonstrating significant potential in overcoming antibiotic resistance mediated by extended-spectrum β-lactamases (ESBLs) and carbapenemases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **FPI-1465**. It includes a summary of key quantitative data from preclinical studies, a detailed description of its mechanism of action, and a representative experimental protocol for assessing its in vitro efficacy. The information presented herein is intended to support further research and development of this promising compound in the fight against multidrug-resistant bacterial infections.

Chemical Structure and Properties

FPI-1465, with the Chemical Abstracts Service (CAS) registry number 1452458-72-8, is a bioactive small molecule.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C11H18N4O7S	[1][2]
Molecular Weight	350.35 g/mol	[1][2]
CAS Number	1452458-72-8	[1][2]
Isomeric SMILES	C1CC(N2CC1N(C2=O)OS(=O) (=O)O)C(=O)NOC3CCNC3	[2]

Chemical Structure:

2D Chemical Structure of FPI-1465

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Caption: 2D Chemical Structure of FPI-1465.

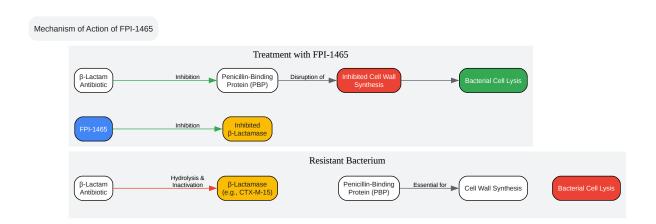
Mechanism of Action and Signaling Pathway

FPI-1465 functions as a β -lactamase inhibitor, effectively neutralizing the primary defense mechanism of many antibiotic-resistant bacteria.[3] β -lactamase enzymes hydrolyze the amide bond in the β -lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. **FPI-1465** binds to the active site of these enzymes, preventing the degradation of coadministered β -lactam antibiotics and restoring their efficacy.

Preclinical studies have shown that **FPI-1465** is particularly effective against bacteria producing ESBLs, such as CTX-M-15, and carbapenemases.[3][4] The crystal structure of CTX-M-15 in complex with **FPI-1465** has been determined, providing detailed insights into its inhibitory mechanism at a molecular level.[5] Furthermore, **FPI-1465** has demonstrated activity against penicillin-binding proteins (PBPs), suggesting a multi-targeted approach to combating bacterial resistance.[4]



The following diagram illustrates the mechanism of action of **FPI-1465** in restoring the activity of a β -lactam antibiotic against a resistant bacterium.



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Caption: Mechanism of Action of FPI-1465.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent synergistic effect of **FPI-1465** when combined with various β -lactam antibiotics against a range of ESBL-producing Enterobacteriaceae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several antibiotics tested alone and in combination with a fixed concentration of **FPI-1465** (4 μ g/mL).



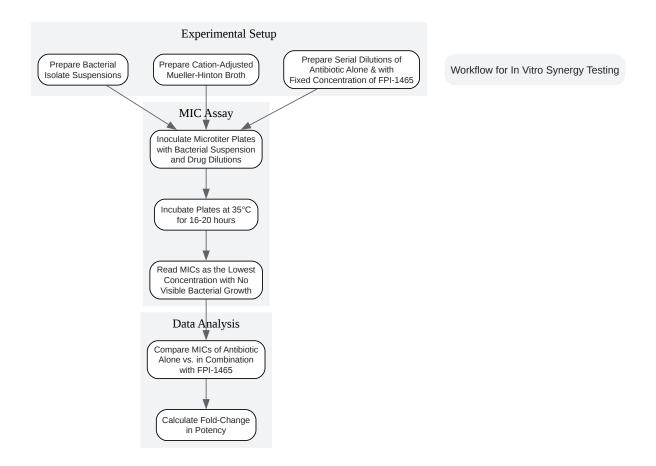
Organism (Enzyme Profile)	Antibiotic	MIC Alone (μg/mL)	MIC with FPI- 1465 (4 μg/mL)	Fold-Change in Potency
E. coli (CTX-M- 15)	Ceftazidime	>256	0.5	>512
E. coli (CTX-M- 15)	Aztreonam	>256	0.25	>1024
E. coli (CTX-M- 15)	Meropenem	0.5	0.12	4
K. pneumoniae (CTX-M-15, SHV-30)	Ceftazidime	256	1	256
K. pneumoniae (CTX-M-15, SHV-30)	Aztreonam	>256	0.5	>512
K. pneumoniae (CTX-M-15, SHV-30)	Meropenem	1	0.25	4
E. cloacae (CTX- M-15, CMY-2)	Ceftazidime	>256	2	>128
E. cloacae (CTX- M-15, CMY-2)	Aztreonam	>256	1	>256
E. cloacae (CTX- M-15, CMY-2)	Meropenem	2	0.5	4

Data adapted from a study by JMI Laboratories presented at a scientific conference.[6]

Representative Experimental Protocol: In Vitro Synergy Testing



The following is a representative experimental workflow for determining the in vitro synergistic activity of **FPI-1465** with a β -lactam antibiotic against a panel of bacterial isolates.





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Caption: Workflow for In Vitro Synergy Testing.

Detailed Methodology:

- Bacterial Isolates: A panel of well-characterized clinical isolates of Enterobacteriaceae with known β-lactamase production (e.g., CTX-M-15, KPC) are selected.[6]
- Antimicrobial Agents: The β-lactam antibiotics (e.g., ceftazidime, aztreonam, meropenem) and FPI-1465 are obtained as reagent-grade powders.
- MIC Testing:
 - Minimum inhibitory concentrations (MICs) are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
 - The β-lactam agents are tested alone and in combination with a fixed concentration of FPI-1465 (e.g., 4 µg/mL).[6]
 - Serial two-fold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
 - Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
 - The plates are incubated at 35°C for 16-20 hours in ambient air.
 - The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Data Analysis: The MIC values of the antibiotics alone are compared to the MIC values when combined with FPI-1465. A significant reduction in the MIC in the presence of FPI-1465 indicates synergistic activity. The fold-change in potency is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in combination with FPI-1465.

Conclusion



FPI-1465 is a promising β-lactamase inhibitor with the potential to restore the clinical utility of established β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its dual mechanism of action, inhibiting both β-lactamases and PBPs, represents a significant advantage. The quantitative in vitro data clearly demonstrate its ability to potentiate the activity of various antibiotics. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of **FPI-1465**. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this important new agent.

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